
Diethyl (Methoxymethyl)phosphonat
Übersicht
Beschreibung
Diethyl (Methoxymethyl)phosphonate is an organic phosphorus compound with the molecular formula C6H15O4P. It is a colorless liquid that is soluble in many organic solvents such as methanol and ether . This compound is widely used in organic synthesis, particularly as an intermediate in the synthesis of phosphonate esters .
Wissenschaftliche Forschungsanwendungen
Hydrolyse von Phosphinaten
DMMMP kann eine Hydrolyse zu Phosphinsäuren und Phosphonsäuren eingehen, die als nützliche Zwischenprodukte und biologisch aktive Verbindungen dienen. Dieser Prozess kann unter sauren oder basischen Bedingungen ablaufen und ist für die Synthese verschiedener biologisch aktiver Moleküle von Bedeutung .
Analyse biologischer Pfade
Phosphinsäurebasierte Moleküle, die von Verbindungen wie DMMMP abgeleitet sind, dienen als Bioisostere. Sie spielen eine Schlüsselrolle in biologischen Pfaden, und ihre Aktivitäten sind entscheidend für das Verständnis biochemischer Prozesse .
Landwirtschaftliche Bioaktivstoffe
In der Landwirtschaft zeigen Phosphonatverbindungen wie DMMMP aufgrund ihrer einzigartigen Kohlenstoff-Phosphor (C–P)-Bindungen eine hohe biologische Aktivität. Sie werden als bioaktive synthetische Materialien verwendet, die von Naturprodukten abgeleitet sind und weniger anfällig für Resistenzen sind .
Wirkmechanismus
Target of Action
Diethyl (Methoxymethyl)phosphonate primarily targets Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . These enzymes play crucial roles in the metabolism of their respective organisms.
Mode of Action
It is known that the compound interacts with its targets, possibly inhibiting their function . This interaction and the resulting changes can lead to effects at the molecular and cellular levels.
Biochemical Pathways
It is suggested that the compound may influence the pathways involving its primary targets, potentially disrupting the normal metabolic processes of the organisms .
Result of Action
Given its targets, it is likely that the compound affects the metabolism of mycobacterium tuberculosis and human cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diethyl (Methoxymethyl)phosphonate. For instance, the solvent polarity can affect the rate of the compound’s reactions . Additionally, the presence of electron-withdrawing substituents can increase the reactivity of the phosphonates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl (Methoxymethyl)phosphonate can be synthesized through a two-step reaction process. Initially, methyl ester reacts with diethylamino methanol to form the acetate salt of diethyl (methoxymethyl)phosphonate. This intermediate is then subjected to deacetylation by heating and dehydration to yield the final product .
**Industrial Production
Eigenschaften
IUPAC Name |
1-[ethoxy(methoxymethyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-4-9-11(7,6-8-3)10-5-2/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEOGHGFCXMKFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470142 | |
| Record name | Diethyl (Methoxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32806-04-5 | |
| Record name | Diethyl (Methoxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (Methoxymethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
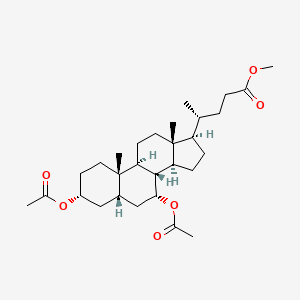


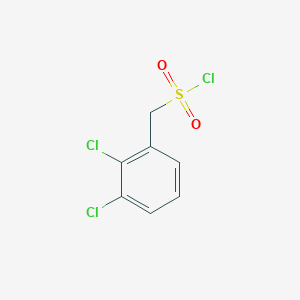

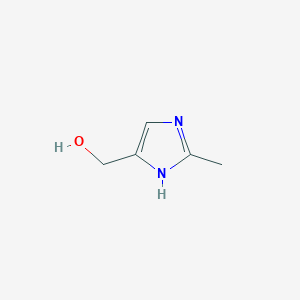
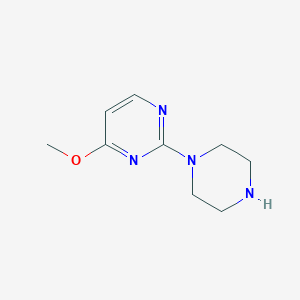

![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)
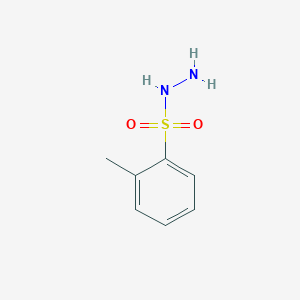


![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)

